molecular formula C12H11Br B1172074 actinomycin K CAS No. 11011-00-0

actinomycin K

Número de catálogo: B1172074
Número CAS: 11011-00-0
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Descripción

Historical Context of Actinomycin (B1170597) Discovery as Research Probes

The story of actinomycins began in 1940 when Selman Waksman and his graduate student, H. Boyd Woodruff, first isolated actinomycin from Streptomyces antibioticus. nih.govacs.org This discovery marked a significant milestone as actinomycin was the first antibiotic isolated from an actinobacterium. nih.gov While its high toxicity initially limited its therapeutic use, its potent biological activity spurred further investigation. acs.org The work of Waksman and his team at Rutgers University in the 1940s led to the discovery of several other antimicrobials from soil bacteria, including streptomycin (B1217042) and neomycin, and earned Waksman the Nobel Prize in Physiology or Medicine in 1952. studyantibiotics.comlumenlearning.com

The recognition of the carcinolytic (cancer-destroying) effects of actinomycin C by Hackmann in 1952, just twelve years after the initial discovery, opened a new chapter for this class of compounds. auajournals.org This led to the clinical development of actinomycin D (dactinomycin), which was approved for medical use in the United States in 1964 and became a key component in the treatment of certain cancers. auajournals.orgwikipedia.org The ability of actinomycins to inhibit transcription has also made them indispensable research probes for studying gene expression and other cellular processes. wikipedia.orgaacrjournals.org

Overview of Actinomycin Structural Diversity and Shared Core Features

All actinomycins share a common structural motif: a planar phenoxazinone chromophore linked to two cyclic pentapeptide lactone rings. ontosight.aiacs.org The chromophore is the key to their DNA-intercalating ability, preferentially binding to GC-rich regions of the DNA double helix. acs.orgwikipedia.org The pentapeptide side chains, which lie in the minor groove of the DNA, contribute to the stability of the DNA-drug complex and influence the compound's biological specificity. acs.orgmdpi.com

The structural diversity within the actinomycin family arises from variations in the amino acid composition of the two pentapeptide lactone rings. nih.gov For example, actinomycins D, X₀β, and X₂ differ in the substitutions on the proline residue, while the actinomycin C complex shows variations in the D-valine residues. nih.gov This inherent variability has allowed for the isolation of numerous natural analogs and the synthesis of new derivatives with potentially improved therapeutic properties. acs.orgresearchgate.net

Current Academic Research Landscape for Actinomycin K and Related Analogs

Current research on this compound and its analogs is focused on several key areas. Scientists are actively exploring the biosynthesis of these complex molecules to understand how Streptomyces bacteria produce them. nih.govmdpi.com This knowledge is crucial for developing strategies to engineer novel actinomycin analogs with enhanced efficacy and reduced toxicity. Techniques like precursor-directed biosynthesis, where modified building blocks are fed to the producing organism, have already led to the creation of new halogenated actinomycin analogs with significant antimicrobial activities. acs.org

Furthermore, researchers are investigating the precise molecular interactions between actinomycin analogs and their cellular targets. nih.govacs.org Spectroscopic and kinetic studies are used to analyze how modifications to the peptide rings affect DNA binding affinity and dissociation rates. nih.gov The goal of this research is to establish a clear structure-activity relationship, which can guide the rational design of new compounds with improved pharmacological profiles. researchgate.net The discovery of new, naturally occurring actinomycins, such as actinomycin L, which possesses a unique spirolinkage, demonstrates that there is still much to be learned from the chemical diversity of these natural products. nih.gov

Defining the Scope of Academic Inquiry for this compound

The academic inquiry into this compound is centered on its potential as a specific and potent biological inhibitor. Like other actinomycins, it is a polypeptide antibiotic produced by Streptomyces bacteria and is known to inhibit bacterial growth. ontosight.ai Its mechanism of action involves intercalating into DNA and inhibiting RNA synthesis, making it a powerful inhibitor of cell growth, particularly in rapidly dividing cells. ontosight.ai

Research on this compound specifically, and its analogs, is driven by the quest for more effective and targeted cancer chemotherapeutics. ontosight.ai While actinomycin D is an established anticancer drug, its use is associated with significant toxicity. acs.orgauajournals.org Therefore, a primary goal of current research is to discover or synthesize analogs, like those related to this compound, that retain potent antitumor activity but exhibit a better safety profile. acs.orgmdpi.com The study of this compound and its relatives contributes to a deeper understanding of DNA-drug interactions and the fundamental cellular processes of transcription and replication. wikipedia.orgplos.org

Propiedades

Número CAS

11011-00-0

Fórmula molecular

C12H11Br

Sinónimos

actinomycin K

Origen del producto

United States

Origin and Biosynthesis of Actinomycin K

Microbial Producers and Isolation Methodologies in Research

The production of actinomycins is a hallmark of various species belonging to the genus Streptomyces, which are predominantly found in soil and marine environments. asm.orgfrontiersin.orgijcmas.com These Gram-positive bacteria are renowned for their capacity to synthesize a wide array of secondary metabolites, including many clinically important antibiotics. cmu.ac.thmdpi.com

Researchers have successfully isolated actinomycin-producing Streptomyces strains from a variety of ecological niches, ranging from terrestrial soils to marine sediments and even as endophytes within plants. rsc.orgmdpi.comnih.gov For instance, Streptomyces parvulus, a known producer of actinomycin (B1170597) D, has been isolated from soil. nih.govwikipedia.org Similarly, Streptomyces chrysomallus is another well-documented producer of actinomycins. asm.orgresearchgate.netasm.org Studies have also identified actinomycin-producing strains like Streptomyces antibioticus from the rhizospheric soil of Stevia rebaudiana and from arid soil samples in South Africa. scielo.brnih.gov Endophytic actinomycetes, such as a Streptomyces parvulus strain from the root of Aloe vera, have also been shown to produce actinomycins. nih.gov The identification process often involves initial screening for antimicrobial activity, followed by morphological, physiological, biochemical, and molecular characterization, including 16S rRNA gene sequencing. mdpi.comscielo.brnih.gov

Actinomycin-Producing Strain Isolation Source Actinomycins Produced
Streptomyces parvulusSoil, Endophyte (Aloe vera root)Actinomycin D, Actinomycin K congeners (K1c, K2c, K1t, K2t) nih.govnih.govwikipedia.org
Streptomyces chrysomallusSoilActinomycin C mixture (C1, C2, C3) asm.orgresearchgate.netasm.org
Streptomyces antibioticusRhizospheric soil, Arid soilActinomycin D, Actinomycin V, Actinomycin X2 scielo.brnih.gov
Streptomyces costaricanus SCSIO ZS0073Marine environmentActinomycin D mdpi.com
Kitasatospora sp. YINM00002Endophyte (Polygonatum kingianum)Actinomycin D, Actinomycin V rsc.org
Streptomyces heliomyciniMarine sedimentActinomycin X0β, Actinomycin X2, Actinomycin D frontiersin.org
Streptomyces lichenis LCR6-01TLichenActinomycin Au7a, Actinomycin D, Actinomycin D 43β cmu.ac.th

The isolation and purification of this compound and its related compounds from fermentation broths involve a series of advanced chromatographic techniques. A common initial step is solvent extraction, typically using ethyl acetate, to separate the actinomycins from the aqueous culture medium. scielo.brnih.gov This crude extract is then subjected to further purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the complex mixtures of actinomycins often produced by a single strain. doi.orgnih.gov Both normal-phase and reversed-phase HPLC methods have been developed to effectively resolve different actinomycin analogues. doi.org For instance, a CN-bonded nucleosil column has been successfully used for the separation of actinomycin components. nih.gov Column chromatography, often using silica (B1680970) gel, is another widely employed method for the fractionation of the crude extract. frontiersin.orgnih.gov The fractions are typically eluted with a gradient of solvents, such as hexane (B92381) and ethyl acetate. nih.gov Thin-layer chromatography (TLC) is also utilized to monitor the separation process and identify fractions containing the desired compounds. nih.govosti.gov The final identification and structural elucidation of the purified actinomycins are confirmed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgbrieflands.com

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of actinomycins is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly line. rsc.orgmdpi.com A critical starting point for this pathway is the formation of the chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA). rsc.orgresearchgate.netmdpi.com

The phenoxazinone chromophore of actinomycins is derived from the amino acid L-tryptophan. rsc.orgnih.gov The biosynthesis of 4-MHA from tryptophan is a multi-step enzymatic process. rsc.orgresearchgate.net

The conversion of L-tryptophan to 4-MHA involves several key intermediates. The pathway begins with the conversion of tryptophan to L-kynurenine. researchgate.net This is followed by a series of reactions that lead to the formation of 3-hydroxyanthranilic acid (3-HA). researchgate.net A crucial subsequent step is the methylation of 3-HA to produce 4-MHA. osti.govasm.org An alternative pathway has also been proposed where methylation occurs at the 3-hydroxykynurenine stage to form 3-hydroxy-4-methylkynurenine, which is then converted to 4-MHA. researchgate.net The formation of 4-MHA is considered an early and essential step in the biosynthesis of actinomycin. osti.govasm.org Mutants blocked in the later stages of actinomycin synthesis have been shown to accumulate 4-MHA. microbiologyresearch.org

The enzymatic machinery for 4-MHA biosynthesis is encoded within the actinomycin biosynthetic gene cluster. asm.orgresearchgate.netasm.org This cluster contains genes for pathway-specific isoforms of enzymes that are distinct from those involved in primary tryptophan catabolism. researchgate.netasm.org

Key enzymes in this pathway include:

Tryptophan Dioxygenase: This enzyme catalyzes the initial step, the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. researchgate.netasm.org

Kynurenine (B1673888) Formamidase: This enzyme hydrolyzes N-formylkynurenine to produce kynurenine. researchgate.netasm.org Studies in Streptomyces parvulus have identified two isoforms of this enzyme, with one appearing to be specifically regulated for actinomycin biosynthesis. cdnsciencepub.com

Kynurenine 3-Monooxygenase (or Hydroxykynureninase): This enzyme hydroxylates kynurenine to form 3-hydroxykynurenine. rsc.orgresearchgate.net

Kynureninase: This enzyme cleaves 3-hydroxykynurenine to yield 3-hydroxyanthranilic acid. researchgate.netmdpi.com The actinomycin gene cluster in S. chrysomallus contains two genes, acmH and acmK, that encode kynureninase-like enzymes. asm.org

Methyltransferase: This enzyme is responsible for the methylation of 3-hydroxyanthranilic acid to form 4-MHA. osti.govasm.org The gene cluster in S. chrysomallus also contains genes encoding methyltransferases. researchgate.net

The presence of these dedicated enzymes ensures a sufficient supply of the 4-MHA precursor for actinomycin synthesis, independent of the cell's primary metabolic needs. researchgate.netasm.org

Enzyme Function in 4-MHA Biosynthesis Gene(s) (in S. chrysomallus)
Tryptophan DioxygenaseConverts L-tryptophan to N-formylkynurenineacmB (putative)
Kynurenine FormamidaseConverts N-formylkynurenine to L-kynurenineacmA (putative)
Kynurenine 3-MonooxygenaseConverts L-kynurenine to 3-hydroxykynurenineNot explicitly defined in all clusters
KynureninaseConverts 3-hydroxykynurenine to 3-hydroxyanthranilic acidacmH, acmK asm.org
MethyltransferaseConverts 3-hydroxyanthranilic acid to 4-MHAacmI, acmL researchgate.net
Enzymatic Conversions and Intermediates

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line Mechanism

The biosynthesis of this compound is a classic example of an NRPS assembly line, a process that allows for the synthesis of complex peptides without the direct involvement of ribosomes. biorxiv.orgwikipedia.org This enzymatic factory is responsible for the construction of the two pentapeptide lactone rings that are characteristic of actinomycins. nih.gov

Modular Organization of NRPS Genes and Subunits

The genes encoding the NRPS machinery for actinomycin biosynthesis are organized into large gene clusters. igem.org These enzymes, often referred to as actinomycin synthetases (ACMSs), are themselves organized in a modular fashion. nih.govigem.org Each module is a distinct catalytic unit responsible for the incorporation of a single, specific amino acid into the growing peptide chain. igem.orgpnas.org The sequence and chemical nature of the final peptide product are dictated by the number and order of these modules. igem.org

A typical NRPS module is comprised of several domains, each with a specific function: biorxiv.orgigem.org

Adenylation (A) domain: This domain selects the specific amino acid substrate and activates it by converting it into an aminoacyl adenylate. biorxiv.orgacs.org

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): This domain acts as a carrier, shuttling the activated amino acid and the elongating peptide chain between the various catalytic domains. biorxiv.orgacs.org

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. biorxiv.orgacs.org

In the biosynthesis of actinomycins, such as that produced by Streptomyces chrysomallus, four NRPS subunits (AcmA, AcmB, AcmC, and AcmD) are involved in assembling the pentapeptide lactone rings. nih.govresearchgate.net

Enzymatic Steps in Pentapeptide Loop Formation and Chromophore Linkage

The biosynthesis of the complete actinomycin molecule involves the formation of two identical 4-methyl-3-hydroxyanthranilic acid (4-MHA) pentapeptide lactone "halves," which are then oxidatively condensed to form the final product. nih.govasm.org

The assembly of the pentapeptide chain begins with the activation of the first amino acid, L-threonine, by the first module of the NRPS assembly line. nih.gov Subsequent modules then sequentially add the remaining amino acids: D-valine, L-proline, sarcosine, and L-N-methylvaline for actinomycin D, with variations occurring for other actinomycins like this compound. nih.gov Each condensation step extends the peptide chain, which remains tethered to the T-domains of the NRPS. acs.org

Once the full pentapeptide has been assembled, a terminal thioesterase (TE) domain, often located at the end of the final NRPS module, catalyzes the release of the peptide chain. nih.govacs.org This release typically involves an intramolecular cyclization reaction, forming the stable pentapeptide lactone ring. nih.gov

The final step in actinomycin biosynthesis is the dimerization and oxidation of two of these 4-MHA-pentapeptide lactone molecules. This reaction is catalyzed by a phenoxazinone synthase, a copper-containing oxidase, which couples the two 2-aminophenol (B121084) moieties of the 4-MHA precursors to form the characteristic 2-aminophenoxazinone chromophore of actinomycin. researchgate.netacs.org This process is a complex 6-electron oxidation. researchgate.net

Genetic Basis of this compound Biosynthesis

The entire biosynthetic pathway for this compound is encoded within a specific region of the bacterial chromosome, known as a biosynthetic gene cluster (BGC).

Identification and Characterization of Biosynthetic Gene Clusters (e.g., acm Cluster)

The actinomycin biosynthetic gene cluster, often designated as the acm cluster, has been identified and characterized in several Streptomyces species. For instance, in Streptomyces chrysomallus, the cluster spans approximately 50 kilobases (kb) of DNA and contains 28 genes with biosynthetic functions. nih.govasm.org A similar cluster, designated acn, was identified in the marine-derived Streptomyces costaricanus SCSIO ZS0073, spanning 39.8 kb and containing 25 open reading frames (ORFs). nih.gov

These clusters contain not only the large NRPS genes (acmA, acmB, acmC, acmD) but also genes responsible for the synthesis of the 4-MHA chromophore precursor from tryptophan, as well as regulatory genes and genes for transport proteins. nih.govnih.govrsc.org Interestingly, the acm cluster in S. chrysomallus exhibits an unusual structure with two large inverted repeats. nih.gov

Gene ClusterOrganismSize (kb)Number of Genes/ORFsKey Features
acmStreptomyces chrysomallus5028Contains two large inverted repeats. nih.govasm.org
acnStreptomyces costaricanus39.825Includes four positive regulatory genes. nih.gov
Putative acnKitasatospora sp. YINM00002--Shows 89% similarity to the S. chrysomallus cluster. rsc.org
Transcriptional Regulation of Biosynthetic Genes

The expression of the actinomycin biosynthetic genes is tightly controlled by a network of regulatory proteins. These regulators can act as either activators or repressors, ensuring that the antibiotic is produced at the appropriate time and in response to specific environmental or metabolic signals. dntb.gov.ua

For example, within the acn cluster of S. costaricanus, four positive regulatory genes, acnWU4RO, were identified. nih.gov In other systems, members of the TetR family of transcriptional regulators have been found within actinomycin BGCs. nih.govmdpi.com These regulators typically have a DNA-binding domain and a ligand-binding domain, allowing them to control gene expression in response to the presence of specific small molecules. nih.gov Studies in Streptomyces parvulus have suggested that the synthesis of actinomycin D is subject to catabolite repression by L-glutamate, indicating a link between primary metabolism and antibiotic production. dntb.gov.ua

Genome Mining Approaches for Novel this compound Analogs

The advent of rapid genome sequencing has enabled a powerful strategy known as genome mining for the discovery of novel natural products. mdpi.comnih.gov By searching genomic databases for sequences homologous to known biosynthetic genes, researchers can identify new, uncharacterized BGCs with the potential to produce novel compounds. mdpi.com

This approach is particularly fruitful for NRPS- and PKS-derived molecules like actinomycins, as the modular nature of their biosynthetic genes provides a clear signature for bioinformatic tools to detect. rsc.orgmdpi.com Genome mining of various actinomycete strains has revealed a vast, untapped reservoir of silent or cryptic BGCs, suggesting that many novel actinomycin analogs await discovery. mdpi.comnih.gov For example, analysis of a Kitasatospora strain revealed a putative actinomycin BGC, leading to the isolation of known actinomycins and two new derivatives of the 4-MHA precursor. rsc.orgnih.gov This highlights the potential of genome mining to not only find new producers of known compounds but also to uncover novel chemical structures by identifying BGCs with unique gene combinations. rsc.orgmdpi.com

4 Investigation of Biosynthetic Shunt Pathways and Divergent Metabolites

While detailed investigations into the specific biosynthetic shunt pathways of this compound are not extensively documented, research into closely related actinomycins, such as actinomycin D, has revealed the existence of divergent metabolic routes. These studies provide a crucial framework for understanding how variations in the actinomycin family may arise. A notable example is the discovery of a shunt pathway in the early stages of actinomycin biosynthesis in the strain Kitasatospora sp. YINM00002. ontosight.aichemsrc.com

The biosynthesis of actinomycins is a complex process that begins with the amino acid tryptophan. mdpi.com Through a series of enzymatic steps, tryptophan is converted into the key building block, 4-methyl-3-hydroxyanthranilic acid (4-MHA). ontosight.aimdpi.com In the main biosynthetic pathway, this 4-MHA molecule serves as the starter unit for a non-ribosomal peptide synthetase (NRPS) assembly line, which sequentially adds amino acids to form a pentapeptide precursor. ontosight.aimdpi.com Two of these resulting 4-MHA-pentapeptide lactone halves are then oxidatively condensed to form the final actinomycin structure. nih.gov

However, research has shown that the key intermediate, 4-MHA, can be diverted from this primary pathway into a biosynthetic shunt. In a study involving the genome mining of Kitasatospora sp. YINM00002, a strain identified as a potential producer of actinomycins, two unexpected and novel compounds were isolated alongside actinomycins D and V. ontosight.aichemsrc.com These compounds were identified as derivatives of 4-MHA, suggesting they are products of a previously unknown shunt pathway. ontosight.ai

Research Findings on Divergent Metabolites

The investigation of the fermentation broth of Kitasatospora sp. YINM00002 led to the characterization of two new metabolites, named actinrhater A and actinrhater B. ontosight.aichemsrc.com The presence of these compounds reveals a branch point in the biosynthesis at the stage of the 4-MHA precursor. ontosight.ai Instead of proceeding down the NRPS-mediated pathway to form actinomycins, the 4-MHA is modified through alternative enzymatic reactions. rsc.org

The formation of these divergent metabolites involves several key steps:

Amidation: The 4-MHA molecule undergoes an amidation reaction. ontosight.airsc.org

Glycosylation: A sugar moiety is attached to the modified 4-MHA. ontosight.airsc.org

Cyclization: The resulting molecule undergoes cyclization to form the final structures of actinrhater A and B. ontosight.airsc.org

The discovery of these shunt products provides a new perspective on the metabolic potential within actinomycin-producing organisms. ontosight.aichemsrc.com It demonstrates that the biosynthetic machinery can generate structural diversity by diverting key intermediates into alternative chemical transformations. This finding is significant for future efforts in synthetic biology, as it opens up possibilities for discovering or engineering novel actinomycin analogues with potentially improved therapeutic properties. rsc.org

Molecular Mechanism of Action of Actinomycin K

Interaction with Nucleic Acids: DNA Intercalation Dynamics

The primary mode of actinomycin (B1170597) K's interaction with nucleic acids is through the process of DNA intercalation. ontosight.ai This involves the insertion of its planar phenoxazone chromophore between the base pairs of the DNA double helix. researchgate.netplos.org This physical insertion is a noncovalent interaction, yet it is strong and reversible. drugbank.com The two cyclic pentapeptide side chains of the molecule play a crucial role by fitting into the minor groove of the DNA, further stabilizing the complex. researchgate.netplos.organnualreviews.org This interaction is not random; actinomycin K exhibits a preference for specific DNA sequences.

Specificity of Binding to DNA Sequences (e.g., GC-rich regions)

This compound demonstrates a marked preference for binding to guanine-cytosine (GC)-rich regions of DNA. nih.govresearchgate.netresearchgate.net Specifically, the 5'-GpC-3' sequence is the preferred binding site. plos.orguah.esoup.com This specificity is attributed to the formation of strong hydrogen bonds between the threonine residues in the pentapeptide rings of this compound and the guanine (B1146940) bases in the DNA. plos.orgpnas.org While GpC is the primary target, this compound can also bind to other sequences such as GpG and GpT, albeit with lower affinity. uah.es The affinity for GC-rich regions makes these sequences excellent markers for DNA when using fluorescent derivatives of actinomycins. wikidoc.org

Impact on DNA Conformation and Dynamics

The intercalation of this compound into the DNA helix induces significant conformational changes. The binding event causes the DNA to unwind and can lead to a notable bending of the DNA duplex. oup.com Footprinting analysis has shown that the binding of actinomycin to its central GC site can enhance the cleavage of neighboring AT-rich sequences by DNase I, suggesting that the conformational changes are propagated along the DNA strand. nih.gov This alteration of DNA structure is a direct consequence of the drug's binding. nih.gov Circular dichroism spectroscopy has also revealed conformational changes in DNA upon the binding of actinomycin, indicated by shifts in the characteristic B-DNA spectrum. oup.com

Inhibition of RNA Synthesis

The most significant consequence of this compound's interaction with DNA is the potent inhibition of RNA synthesis, also known as transcription. ontosight.airesearchgate.netembopress.org By binding to the DNA template, this compound effectively obstructs the process of transcribing genetic information from DNA to RNA. ontosight.ai

Mechanism of RNA Polymerase Elongation Prevention

This compound primarily inhibits the elongation phase of transcription. drugbank.comwikidoc.orgresearchgate.net By intercalating into the DNA, it creates a physical barrier that prevents the progression of RNA polymerase along the DNA template. ontosight.aislideshare.net The stable actinomycin-DNA complex effectively immobilizes the transcription complex, thereby halting the extension of the growing RNA chain. researchgate.net This mechanism makes this compound a powerful inhibitor of cell growth, particularly in rapidly dividing cells that require high levels of RNA synthesis. ontosight.ai

Modulation of Transcription Initiation Complexes

This compound binds to DNA at the transcription initiation complex. wikidoc.orgapexbt.comrsc.org While its main effect is on elongation, by binding to the premelted DNA conformation within the transcriptional complex, it can interfere with the formation and function of the transcription initiation machinery. researchgate.net Some studies suggest that at certain concentrations, actinomycin D can activate the HIV-1 promoter, indicating a complex and context-dependent modulation of transcription initiation. researchgate.net However, the predominant and well-established role of actinomycin is the steric hindrance of RNA polymerase movement, thereby inhibiting transcription. slideshare.net

Interference with DNA Replication as a Research Tool

This compound, a member of the actinomycin family of antibiotics, serves as a valuable research tool due to its ability to interfere with fundamental cellular processes, most notably DNA replication and transcription. semanticscholar.orgwikidoc.orgtoku-e.com Its mechanism of action involves intercalating into DNA, a process where the planar phenoxazone ring of the molecule inserts itself between base pairs. oup.comresearchgate.net This interaction preferentially occurs at guanine-cytosine (GC) rich regions of the DNA duplex. wikidoc.orgtoku-e.com

By binding to DNA, this compound obstructs the progression of enzymes essential for DNA replication. wikidoc.orgtoku-e.com This physical blockage prevents the unwinding of the DNA double helix and the subsequent synthesis of new DNA strands, effectively halting the replication process. While other chemicals like hydroxyurea (B1673989) are often preferred as specific inhibitors of DNA synthesis in laboratory settings, the capacity of actinomycins to bind to DNA duplexes makes them effective tools for studying DNA replication. wikidoc.orgwikipedia.org

The ability of this compound and its derivatives, such as the fluorescent 7-aminoactinomycin D (7-AAD), to bind to DNA also makes them useful as stains in microscopy and flow cytometry. wikidoc.orgtoku-e.comwikipedia.org Their affinity for GC-rich DNA sequences allows for the labeling and visualization of DNA within cells. wikidoc.orgtoku-e.com Specifically, 7-AAD's ability to bind to single-stranded DNA makes it a valuable tool for identifying apoptotic cells, where DNA integrity is compromised. toku-e.comwikipedia.org

Cellular and Subcellular Effects (in vitro/preclinical models)

This compound and its analogue, actinomycin D, are potent inducers of apoptosis, or programmed cell death, in a variety of cell types in preclinical research. nih.govresearchgate.net This process is often triggered by the cellular stress caused by the inhibition of transcription. nih.gov The induction of apoptosis by actinomycins can occur through multiple pathways, including both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways.

Research indicates that actinomycin D can activate the extrinsic pathway of apoptosis. pnas.org This involves the upregulation of members of the tumor necrosis factor receptor (TNFR) superfamily, which in turn leads to the activation of caspase-8 and subsequent downstream apoptotic events. pnas.org

The intrinsic pathway is also a key mechanism. Studies on actinomycin V, a related compound, have shown that it induces apoptosis in human colorectal cancer cells through the mitochondrial pathway. mdpi.com This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3. mdpi.com Similarly, in hepatocellular carcinoma cells, actinomycin D has been shown to cause a decrease in mitochondrial membrane potential and cytochrome c depletion. nih.gov

Furthermore, actinomycin D has been found to activate RNase L, an enzyme that, when activated, can induce the activation of caspase-3 and PARP, leading to DNA cleavage and apoptosis in lung cancer cells. frontiersin.org

The tumor suppressor protein p53 also plays a significant role in actinomycin-induced apoptosis. oncotarget.com Low concentrations of actinomycin D can cause ribosomal stress, leading to the stabilization and activation of p53. oncotarget.com Activated p53 can then upregulate the expression of pro-apoptotic genes like PUMA (p53 upregulated modulator of apoptosis), further promoting cell death. oncotarget.com

Interactive Table: Key Proteins Involved in Actinomycin-Induced Apoptosis

ProteinRole in ApoptosisEffect of Actinomycin Treatment
Caspase-3 Executioner caspase, cleaves cellular substratesActivated/Cleaved nih.govmdpi.comfrontiersin.org
Caspase-8 Initiator caspase in the extrinsic pathwayActivated pnas.org
Caspase-9 Initiator caspase in the intrinsic pathwayActivated/Cleaved mdpi.com
Cytochrome c Released from mitochondria to activate caspasesReleased into cytoplasm mdpi.comnih.gov
p53 Tumor suppressor, transcription factorStabilized and activated oncotarget.com
PUMA Pro-apoptotic Bcl-2 family proteinExpression upregulated oncotarget.com
PARP DNA repair enzyme, cleaved during apoptosisCleaved mdpi.comfrontiersin.org
RNase L Endoribonuclease involved in antiviral responseActivated frontiersin.org

This compound fundamentally alters cellular function by modulating gene expression and inhibiting protein synthesis. Its primary mechanism is the inhibition of transcription by binding to DNA and blocking the elongation of RNA chains by RNA polymerase. wikipedia.orgoncotarget.com RNA polymerase I, which is responsible for transcribing ribosomal RNA (rRNA), is particularly sensitive to low concentrations of actinomycin D. pnas.org This selective inhibition of rRNA synthesis leads to what is known as "nucleolar stress." molbiolcell.org

The inhibition of transcription has widespread downstream effects on the expression of numerous genes. For instance, in ependymoma cell lines, low-dose actinomycin D treatment led to the upregulation of genes associated with apoptosis and cell-cycle arrest, including those in the p53 pathway. oncotarget.com Specifically, the expression of p21, a key target of p53, and MDM2 was significantly increased at low concentrations. oncotarget.com In contrast, high-dose treatment tended to downregulate these same pathways. oncotarget.com

In some contexts, actinomycin D can surprisingly promote the induction of apoptosis by certain stimuli, suggesting a complex interplay in the regulation of gene expression. amegroups.cn For example, it can enhance the killing of cancer cells by immunotoxins by increasing the levels of TNF/TNFR family members and NF-κB–regulated genes. pnas.org

This compound and its analogs are known to cause significant perturbations in the cell cycle of various research models. molbiolcell.org The primary effect observed is cell cycle arrest, which can occur at different phases depending on the cell type and the concentration of the compound used. oncotarget.com

In HeLa cells, brief exposure to a low concentration of actinomycin D that selectively inhibits rRNA synthesis did not affect the progression through the G1 or S phases but resulted in the cells stalling in the very late interphase, specifically in the late S, G2, or M phases. molbiolcell.org This G2 checkpoint arrest was found to be mediated by the ATR-Chk1 pathway. molbiolcell.org Studies in human epidermal keratinocytes showed that low concentrations of actinomycin D could induce a reversible G1 and G2 phase arrest. researchgate.netoncotarget.com

In osteosarcoma cells, treatment with actinomycin D led to cell cycle arrest, which was associated with a reduction in the protein levels of key cyclin factors, including cyclin A, D1, and E. nih.gov The inhibition of the mRNA transcription of these cyclins is believed to be the underlying mechanism leading to the cell cycle block and subsequent apoptosis. nih.gov Similarly, in hepatocellular carcinoma cells, actinomycin D induced cell cycle arrest and subsequent p53-dependent cell death. nih.gov This was accompanied by the inhibition of pCdK1 and pH3, as well as DNA fragmentation. nih.gov

The ability of low doses of actinomycin D to induce a reversible, protective growth arrest in normal cells has been highlighted as a potential strategy for enhancing the therapeutic index of chemotherapy. oncotarget.com

Interactive Table: Effects of Actinomycin on Cell Cycle in Different Models

Cell Line/ModelObserved EffectKey Molecular Mediators
HeLa Cells Late S/G2/M arrest molbiolcell.orgATR-Chk1 pathway molbiolcell.org
Human Epidermal Keratinocytes Reversible G1 and G2 arrest researchgate.netoncotarget.comp53 pathway oncotarget.com
Osteosarcoma Cells (MG63) Cell cycle arrest nih.govDownregulation of Cyclin A, D1, E nih.gov
Hepatocellular Carcinoma (HepG2) Cell cycle arrest, p53-dependent cell death nih.govInhibition of pCdK1, pH3; Activation of p53 nih.gov

While the primary and most well-understood molecular target of this compound and its family members is DNA, emerging research suggests potential interactions with other cellular components. researchgate.netnih.gov

One study identified a novel mechanism for actinomycin D's anticancer activity, where it binds to G-quadruplex structures in the promoter region of the c-MYC oncogene. researchgate.net This interaction represses the expression of the c-MYC gene, highlighting a more specific mode of transcriptional inhibition beyond general DNA intercalation. researchgate.net

More recent research has uncovered that actinomycin D can inhibit two human neutral aminopeptidases: the cell-surface alanine (B10760859) aminopeptidase (B13392206) (APN) and the intracellular methionine aminopeptidase type 2 (MetAP2). nih.gov These enzymes are involved in processes like angiogenesis, apoptosis, and proliferation, making them interesting targets in oncology. nih.gov The study showed that the peptide portions of actinomycin D were not essential for this inhibitory activity. nih.gov

Furthermore, in the context of methicillin-resistant Staphylococcus aureus (MRSA), proteomics and metabolomics analyses revealed that actinomycin D induced significant changes in 261 proteins and 144 metabolites. mdpi.com Molecular docking studies predicted that actinomycin D could bind to the key differential proteins AcnA and Icd through hydrogen bonds, suggesting these proteins as potential targets for its anti-MRSA activity. mdpi.com

These findings suggest that while DNA remains the principal target, the biological effects of this compound may be mediated by a broader range of molecular interactions than previously thought.

Structure Activity Relationships Sar and Analog Research for Actinomycin K

Influence of Phenoxazinone Chromophore Modifications on Activity

The planar phenoxazinone chromophore is essential for the biological activity of actinomycin (B1170597) K, primarily through its ability to intercalate into DNA. nih.govmdpi.comoup.com Modifications to this core structure have been shown to significantly impact its cytotoxic and antimicrobial efficacy. researchgate.net Alterations to the chromophore, such as the introduction of substituents at various positions, can affect the compound's DNA binding affinity and its ability to inhibit transcription by interfering with RNA polymerase. mdpi.comresearchgate.net

Research into chromophore-modified actinomycin analogs has revealed critical insights. For instance, the introduction of an amino group at position 2 or a carbon atom at position 7, as well as modifications at positions 4 and 6, have been explored. researchgate.net The synthesis of tetracyclic chromophoric analogs has also been reported. researchgate.net These changes can modulate the electronic properties and steric bulk of the intercalating moiety, which in turn influences the stability of the drug-DNA complex and subsequent biological outcomes. unibas.it The specific nature and position of these substituents are crucial in determining whether the resulting analog will have enhanced, diminished, or altered activity. unibas.it For example, introducing a nitro group at position 7 of the related actinomycin D resulted in reduced cytotoxicity.

Impact of Cyclic Pentapeptide Loop Variations on Molecular Interactions and Biological Outcomes

The two cyclic pentapeptide lactone rings of actinomycin K are not merely passive structural elements; they play a dynamic role in its molecular interactions and are critical determinants of its biological specificity and potency. nih.govresearchgate.net These loops fit into the minor groove of DNA, forming specific hydrogen bonds and van der Waals interactions that contribute to the stability and sequence selectivity of the this compound-DNA complex. nih.govnih.gov

Amino Acid Substitutions and their Effects on DNA Binding

The specific amino acid sequence within the pentapeptide loops is a key factor in the DNA binding process. nih.govresearchgate.net These loops are responsible for the sequence-specific recognition of DNA, typically favoring GpC sequences. oup.comnih.govnih.gov

Systematic replacement of the native amino acids in the pentapeptide chains has been a fruitful area of research. researchgate.net For instance, substituting the L-proline or L-N-methyl-valine residues can lead to significant changes in DNA binding affinity and sequence preference. nih.gov The introduction of non-natural amino acids has also been explored to create analogs with novel properties. researchgate.net The precise nature of these substitutions dictates the resulting changes in biological activity, with some modifications leading to increased potency and others to a loss of function. nih.gov The table below summarizes the effects of various amino acid substitutions on the biological activity of actinomycin analogs.

Original Amino AcidPositionSubstituted Amino AcidEffect on DNA BindingResulting Biological Activity
L-N-methyl-valineBoth chainsL-N-methyl-leucineEnhancedIncreased in vitro antitumor activity
SarcosineBoth chainsN-[2-(methoxycarbonyl)ethyl]glycineReducedLower antimicrobial activity
D-valineOne or both chainsD-threonineReducedLower antimicrobial activity

Conformational Changes in Peptide Chains and Activity

Studies have shown that even subtle changes in the peptide backbone, such as altering the ring size of an amino acid, can have profound effects on the kinetics of DNA binding and dissociation. semanticscholar.org For example, analogs where proline is replaced by the larger pipecolic acid or the smaller azetidine-2-carboxylic acid exhibit different activation enthalpies and entropies for DNA dissociation. semanticscholar.org These modifications can alter the flexibility of the peptide rings, leading to either a more favorable or a less favorable pre-organization for DNA binding. researchgate.netsemanticscholar.org The dynamic interplay between the peptide loop conformation and DNA interaction underscores the complexity of this compound's mechanism of action, which can even induce significant conformational changes in the DNA itself, such as bending and nucleotide flipping. nih.govfrontiersin.org

Synthesis and Evaluation of this compound Analogs

The synthesis of this compound analogs is a key strategy for exploring its SAR and for developing new compounds with improved therapeutic profiles. researchgate.net This involves both chemical and biosynthetic approaches to introduce specific modifications into the actinomycin scaffold. nih.govnih.gov

Design Principles for Modified this compound Structures

The design of new this compound analogs is guided by a deep understanding of its SAR. frontiersin.org Key principles include modifying the chromophore to enhance DNA intercalation or to introduce new functionalities, and altering the peptide loops to improve DNA sequence selectivity, increase binding affinity, or reduce off-target effects. researchgate.netnih.gov Another important design consideration is to enhance the metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties. The overarching goal is to create analogs that retain the potent cytotoxic activity of the parent compound while exhibiting a more favorable therapeutic window. researchgate.net

Correlation of Structural Changes with Biological Activity in Preclinical Models

The biological evaluation of newly synthesized this compound analogs in preclinical models is essential to validate the design principles and to identify promising new drug candidates. researchgate.netnih.gov These studies typically involve assessing the cytotoxicity of the analogs against a panel of cancer cell lines and evaluating their antimicrobial activity against various bacterial strains. nih.govmdpi.com

A clear correlation has been established between specific structural modifications and the resulting biological activity. For instance, analogs with certain amino acid substitutions in the peptide loops have shown enhanced activity against specific cancer cell lines. nih.gov Similarly, modifications to the chromophore have led to analogs with altered DNA binding properties and different spectra of biological activity. researchgate.net The data gathered from these preclinical evaluations provide crucial feedback for the iterative process of drug design and optimization. The table below presents a selection of actinomycin analogs and their observed biological activities in preclinical studies.

AnalogStructural ModificationPreclinical ModelObserved Biological Activity
5,5'-(MeLeu)₂AMDReplacement of both N-methyl-valines by N-methyl-leucineIn vitro antitumor assaysComparable activity to Actinomycin D at ~100-fold lower concentrations
Actinomycin pip₂Replacement of proline with pipecolic acidDNA binding studiesBinds less strongly to DNA than Actinomycin D
Azetomycin IIReplacement of proline with azetidine-2-carboxylic acidDNA binding studiesSimilar DNA melting temperature increase as Actinomycin D

Computational Approaches to SAR Studies (e.g., molecular docking, dynamics)

Computational methods are integral to modern drug discovery, providing powerful tools to investigate Structure-Activity Relationships (SAR) at a molecular level. For complex natural products like actinomycins, these in silico techniques, including molecular docking and molecular dynamics (MD) simulations, offer profound insights into their mechanisms of action and the structural determinants of their biological activity. These approaches allow for the prediction of binding affinities, the visualization of intermolecular interactions, and the analysis of the dynamic behavior of drug-receptor complexes, thereby guiding the design of novel, more potent, and selective analogs.

Detailed Research Findings

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between ligands and their protein targets.

In a notable study, the anti-tuberculosis potential of actinomycin X2 and actinomycin D was investigated through in silico methods. nih.gov Molecular docking was performed against sixteen known anti-TB drug target proteins using the AutoDock Vina tool. nih.gov The results indicated that protein kinase B (PknB) was the most favorable target for both actinomycin X2 and actinomycin D. nih.gov Actinomycin X2 demonstrated a strong binding affinity for PknB, with a predicted binding energy of -10.2 kcal/mol. nih.gov This interaction was characterized by the formation of hydrogen bonds with key amino acid residues in the PknB active site, including VAL28, LYS40, GLU93, and ASP157. nih.gov

Comparative docking studies are crucial for elucidating SAR. For instance, while both actinomycin X2 and actinomycin D showed a preference for PknB, their binding energies with other potential targets varied, highlighting the influence of their subtle structural differences on target selectivity. nih.gov For example, KasA and pantothenate synthetase were identified as the least preferred targets for actinomycin X2 and actinomycin D, respectively. nih.gov

Another study focused on the potential of actinomycin V, an analog of actinomycin D, to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer. mdpi.com Molecular docking simulations using AutoDockTools-1.5.6 were conducted to assess the binding affinity between actinomycin V and PI3Kα. The analysis revealed an optimal interaction with a lowest binding energy of -7.39 kcal/mol, suggesting that actinomycin V may exert its effects by directly binding to and inhibiting PI3Kα. mdpi.com

Similarly, molecular docking has been used to predict the binding of actinomycin D to key proteins in Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The study predicted that actinomycin D binds to the AcnA and Icd proteins through hydrogen bonds, with calculated binding energies of -48.15 kcal/mol and docking scores of -5.729 for the AcnA protein. mdpi.com

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Interacting Residues
Actinomycin X2 Protein Kinase B (PknB)-10.2VAL28, LYS40, GLU93, ASP157
Actinomycin D Protein Kinase B (PknB)-9.9Not specified
Actinomycin V PI3Kα-7.39Not specified
Actinomycin D AcnA (MRSA)-48.15ASN445, THR444, ASN541

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the physical movements of atoms and molecules over time. This technique is used to study the stability of ligand-protein complexes and the nature of their dynamic interactions.

Following the promising results from molecular docking, MD simulations were performed on the actinomycin X2-PknB and actinomycin D-PknB complexes to evaluate their structural dynamics and stability. nih.gov The simulations, conducted using GROMACS software with the CHARMM36m force field, were run for 100 nanoseconds. nih.gov The analysis of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirmed the stability of the complexes. nih.gov

The study further employed Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to assess the binding free energies and the thermodynamics of the ligand-protein interactions. nih.gov These calculations supported the docking results, indicating a favorable and stable binding of both actinomycins to the PknB target. nih.gov Specifically, the results suggested that actinomycin X2 interacts more antagonistically with the PknB target compared to actinomycin D, positioning it as a potentially more effective anti-TB drug candidate. nih.gov

MD simulations have also been instrumental in studying the interaction between actinomycins and DNA. In one study, MD trajectories of a 7-amino-actinomycin D complex with single-stranded DNA showed that strong interactions are maintained between the actinomycin molecule and the guanine (B1146940) bases it is sandwiched between. csic.es Similarly, MD simulations have been used to refine the structures of actinomycin D-DNA complexes derived from NMR data, providing detailed insights into how the drug deforms the DNA structure upon binding. pnas.org These computational approaches are crucial for rationalizing the sequence-specific DNA binding of actinomycins and for designing new agents with improved affinity and selectivity. uah.es

Biological Activities of Actinomycin K in Preclinical and Research Settings

Antimicrobial Activities in Model Organisms (in vitro)

Actinomycin (B1170597) K and related actinomycins exhibit potent antimicrobial properties, particularly against Gram-positive bacteria. Their efficacy against Gram-negative bacteria and fungi is notably more restricted.

Activity against Gram-Positive Bacteria

Actinomycin K and its analogs have shown significant inhibitory effects against a variety of Gram-positive bacteria. scielo.brcmu.ac.th Studies have consistently reported that actinomycins are effective against species such as Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus. scielo.br For instance, actinomycins isolated from Streptomyces species have demonstrated pronounced inhibition zones against these bacteria in agar (B569324) diffusion assays. scielo.br

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. For actinomycin X2, a closely related compound, MIC values have been reported to be as low as 1.95 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and 3.5–4.0 µg/ml against vancomycin-resistant Enterococcus (VRE). nih.gov One study determined the MIC₅₀ of an actinomycin compound against S. aureus to be a remarkably low 0.002 μg/ml. asm.org The potent activity extends to other Gram-positive bacteria, including Staphylococcus epidermidis and Enterococcus faecalis. mdpi.com Crude extracts containing actinomycins have also shown inhibitory activity against Bacillus cereus with a low MIC value of 1 µg/mL. mdpi.com

BacteriumActinomycin AnalogMIC (µg/mL)Source
Methicillin-resistant Staphylococcus aureus (MRSA)Actinomycin X21.95 nih.gov
Vancomycin-resistant Enterococcus (VRE)Actinomycin X23.5-4.0 nih.gov
Staphylococcus aureusActinomycin Compound0.002 (MIC₅₀) asm.org
Bacillus cereusCrude Actinomycin Extract1 mdpi.com

Limited Activity against Gram-Negative Bacteria and Fungi

Some actinomycin-producing strains have shown inhibitory activity against Klebsiella pneumoniae, Salmonella typhi, and E. coli. nih.gov However, other research has indicated no effect against pathogens like Pseudomonas aeruginosa and the fungus Candida albicans. scielo.br While some crude extracts containing actinomycins have demonstrated broad-spectrum activity, including against Candida albicans, this is not a universally observed characteristic of purified actinomycins. globalresearchonline.netresearchgate.net

Antituberculosis Activity Studies (in vitro, in silico)

Recent research has explored the potential of actinomycins as antituberculosis agents. In vitro studies have demonstrated the activity of actinomycin analogs against Mycobacterium tuberculosis. For example, actinomycin X2 and actinomycin D were tested against M. tuberculosis H37Rv, yielding MIC values of 2.64 ± 0.07 µg/mL and 1.80 ± 0.24 µg/mL, respectively. nih.govnih.gov These compounds also showed activity against other mycobacterial strains, including M. tuberculosis H37Ra and Mycobacterium bovis (BCG), with MIC values of 1.56 µg/mL. nih.govnih.gov

In silico molecular docking studies have been employed to investigate the potential mechanisms of action of actinomycins against M. tuberculosis. nih.govspringernature.comresearchgate.net These computational analyses have identified potential protein targets within the bacterium. For actinomycin X2 and actinomycin D, protein kinase PknB was identified as a preferred target. nih.gov Such studies help in understanding the molecular interactions that underpin the observed antitubercular activity and guide further drug development. nih.govspringernature.com

Antiproliferative and Cytotoxic Activities in Cell Line Models (in vitro)

Actinomycins are well-documented for their potent antiproliferative and cytotoxic effects against various cancer cell lines in laboratory settings. cmu.ac.th

Inhibition of Cell Growth and Viability in Cancer Cell Lines

This compound and its analogs have demonstrated the ability to inhibit the growth and reduce the viability of a range of cancer cells. For instance, actinomycin V has shown significant cytotoxicity against human breast cancer cell lines, with IC50 values of 0.83 ± 0.32 nmol/L for MDA-MB-231 and 1.92 ± 0.25 nmol/L for MCF-7 cells after 48 hours of treatment. mdpi.com Similarly, in human non-small-cell lung carcinoma A549 cells, actinomycin V exhibited a potent IC50 value of 0.68 ± 0.06 nmol/L. nih.gov

Actinomycin D, a closely related compound, has also been extensively studied and shows IC50 values in the nanomolar range against various cancer cell lines, including anaplastic Wilms tumor cell lines WiT49 (1.3 nM) and 17.94 (2.2 nM). biorxiv.org The cytotoxic activity of actinomycins has been observed across different cancer types, including osteosarcoma, colorectal cancer, and hepatocellular carcinoma. nih.govtandfonline.com

Cell LineCancer TypeActinomycin AnalogIC50Source
MDA-MB-231Breast CancerActinomycin V0.83 ± 0.32 nmol/L mdpi.com
MCF-7Breast CancerActinomycin V1.92 ± 0.25 nmol/L mdpi.com
A549Non-Small-Cell Lung CarcinomaActinomycin V0.68 ± 0.06 nmol/L nih.gov
WiT49Anaplastic Wilms TumorActinomycin D1.3 nM biorxiv.org
17.94Anaplastic Wilms TumorActinomycin D2.2 nM biorxiv.org
HCT-116Colorectal CarcinomaActinomycin DComparable to Doxorubicin tandfonline.com

Mechanism of Cytotoxicity (e.g., apoptosis induction, downregulation of stem cell factors)

The cytotoxic effects of actinomycins are mediated through several mechanisms, most notably the induction of apoptosis (programmed cell death). nih.gov Studies have shown that treatment with actinomycins leads to characteristic features of apoptosis, such as DNA fragmentation and the activation of caspases. nih.govresearchgate.net For example, in colorectal cancer cells, actinomycin V was found to induce apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the release of cytochrome c. mdpi.com

A significant aspect of actinomycin's anticancer activity is its ability to target cancer stem cells (CSCs). mdpi.com Research has demonstrated that actinomycin D can specifically downregulate the expression of key stem cell transcription factors, such as SOX2 (SRY-Box Transcription Factor 2). mdpi.comnih.govresearchgate.net The downregulation of these factors leads to a depletion of the cancer stem cell population, which is crucial for tumor initiation and progression. mdpi.comnih.gov This suggests that actinomycins may help in overcoming the resistance of CSCs to conventional cancer therapies. nih.gov

Antiviral Activities in Research Models

The antiviral properties of the actinomycin class of compounds, particularly actinomycin D, have been observed in various research models. While specific studies focusing solely on this compound are limited, the extensive research on actinomycin D provides significant insights into the potential antiviral mechanisms of this compound family. Actinomycins are known to intercalate into DNA, thereby inhibiting RNA synthesis, a process crucial for the replication of many viruses. pnas.org

Research has shown that actinomycin D can inhibit the replication of several RNA viruses. For instance, its effect on influenza virus replication has been a subject of study. capes.gov.brnih.gov It has been demonstrated that actinomycin D can interfere with the synthesis of viral RNA in infected cells. capes.gov.br The replication of paramyxoviruses, a family that includes measles and mumps viruses, has also been shown to be sensitive to actinomycin D. ias.ac.in Studies on rinderpest virus, a member of the paramyxovirus group, indicated that actinomycin D could significantly reduce viral infectivity by inhibiting viral RNA replication. ias.ac.in

Furthermore, the potential application of actinomycin D against coronaviruses has been explored. A provisional patent was filed for a combination therapy involving a nanoparticle formulation of actinomycin D for the management of COVID-19, highlighting its perceived antiviral potential. tizianalifesciences.com In the context of retroviruses, actinomycin D has been reported to inhibit the reverse transcription of HIV-1 by binding to the minus-strand strong-stop DNA. asm.org

While these findings primarily concern actinomycin D, the structural similarity between actinomycin D and this compound suggests that this compound may exhibit comparable antiviral activities. However, dedicated research is necessary to fully elucidate the specific antiviral profile of this compound.

Antiparasitic Activities (e.g., Antileishmanial) in In Vitro Models

The antiparasitic activities of actinomycins, including compounds structurally similar to this compound, have been more directly investigated, with notable findings in in vitro models of leishmaniasis and malaria.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have highlighted the potent antileishmanial effects of actinomycins. Research on actinomycin D and actinomycin X2, which share the same phenoxazinone chromophore as this compound, has demonstrated significant activity against Leishmania major. mdpi.com In one study, both actinomycin D and actinomycin X2, isolated from Streptomyces smyrnaeus, showed considerable efficacy against both the promastigote and amastigote stages of L. major. mdpi.com

The following table summarizes the in vitro antileishmanial activity of actinomycin D and actinomycin X2 against Leishmania major.

CompoundParasite StageEC₅₀ (µg/mL)
Actinomycin D Promastigote1.90 ± 0.10
Amastigote0.10 ± 0.0
Actinomycin X2 Promastigote2.10 ± 0.10
Amastigote0.10 ± 0.0
Data from Qureshi et al. (2021) mdpi.com

Beyond leishmaniasis, actinomycins have also shown promise as antimalarial agents. An investigation into the activity of actinomycin against the malaria parasite Plasmodium falciparum revealed its potent inhibitory properties across multiple life-cycle stages of the parasite.

The table below presents the research findings on the antiplasmodial activity of actinomycin.

CompoundParasiteTarget Stage(s)Key Findings
Actinomycin Plasmodium falciparum (3D7 strain)Asexual blood stages (trophozoite, schizont)Showed maximum inhibition of parasite growth compared to other tested compounds.
Data from Alenazi et al. (2018)

These findings underscore the potential of this compound and its analogs as lead compounds for the development of novel antiparasitic drugs. The demonstrated in vitro efficacy against both Leishmania and Plasmodium parasites warrants further investigation to explore their mechanisms of action and potential for in vivo applications.

Mechanisms of Resistance to Actinomycin K in Research Contexts

Bacterial Resistance Mechanisms

Bacteria, both the producers of actinomycins and non-producers, have developed sophisticated methods to protect themselves from the antibiotic's cytotoxic effects.

Genetic Regulation of Resistance in Producing Organisms

Actinomycin-producing organisms, primarily from the Streptomyces genus, possess innate resistance to the antibiotic they synthesize. This self-protection is encoded within the actinomycin (B1170597) biosynthetic gene cluster (BGC). nih.govasm.org These clusters contain not only the genes for producing the antibiotic but also specific resistance genes. asm.orgnih.gov

In Streptomyces chrysomallus, the producer of actinomycin C, the gene cluster is a large, 50 kb region of DNA containing 28 genes. nih.govasm.orgresearchgate.net This cluster includes genes responsible for regulation and self-resistance, organized into operons. nih.govasm.org The presence of these dedicated resistance genes within the BGC ensures that the organism can survive its own chemical warfare. The exact proteins encoded by these resistance genes and their mechanisms are a subject of ongoing research, but they are crucial for the producing organism's viability. Research on Streptomyces antibioticus, a producer of actinomycin X, and Streptomyces fildesensis has revealed a similar organization, underscoring a conserved evolutionary strategy for self-resistance. nih.govpreprints.org

Cellular Resistance Mechanisms in Preclinical Models

In experimental cancer models, resistance to chemotherapeutic agents like actinomycin is a major focus of study. The mechanisms observed are often multifaceted, involving drug efflux, DNA repair, and target modification.

Drug Efflux Pump Overexpression (e.g., P-glycoprotein in experimental systems)

One of the most well-characterized mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). ecancer.orgresearchgate.net P-gp, encoded by the ABCB1 gene (also known as MDR1), functions as an ATP-dependent efflux pump, actively removing a wide array of structurally diverse xenobiotics from the cell. nih.govmdpi.com

By pumping drugs out of the cell, P-gp reduces the intracellular drug concentration, preventing it from reaching therapeutic levels at its site of action. researchgate.netnih.gov Actinomycins are known substrates for P-gp. Overexpression of P-gp has been documented in numerous cancer cell lines and is correlated with resistance to various chemotherapeutic agents. mdpi.comnih.gov The development of P-gp inhibitors is a key strategy in research to overcome this form of resistance, although clinical success has been limited by toxicity and lack of specificity. ecancer.orgnih.gov

PumpGeneFunctionRelevance to Actinomycin KReference
P-glycoprotein (P-gp)ABCB1 (MDR1)ATP-dependent efflux of xenobioticsPumps actinomycins out of the cell, reducing intracellular concentration and efficacy. researchgate.netnih.govmdpi.com

Enhanced DNA Repair Mechanisms

Since this compound's primary mode of action is to intercalate into DNA and inhibit transcription, cellular mechanisms that repair DNA damage can confer resistance. nih.gov Cancer cells can upregulate various DNA repair pathways to counteract the effects of DNA-damaging agents. mdpi.comdokumen.pub

While direct evidence for enhanced repair of this compound-induced damage is specific to research contexts, the principle is well-established for similar drugs. For example, the efficacy of actinomycin D has been shown to be greater in cancer cells deficient in the mismatch repair (MMR) system. researchgate.net This suggests that a proficient DNA repair system can mitigate the drug's cytotoxic effects. Studies in lung cancer cells have shown that upon treatment with actinomycin D, DNA repair systems are activated, but this can be overcome by targeting other cellular pathways, leading to irreversible DNA damage and apoptosis. nih.gov The capacity of a cell to detect and repair DNA lesions is therefore a critical determinant of its sensitivity or resistance to this compound. mdpi.com

Alterations in Drug Target or Metabolic Pathways

Resistance to this compound can also emerge from changes in its direct molecular target or broader metabolic shifts within the cell that promote survival. dokumen.pub

Alterations in Drug Target: While this compound's target is the DNA itself, specifically GC-rich regions, alterations in chromatin structure or the activity of proteins that interact with DNA, such as topoisomerases, can influence drug binding and efficacy. Resistance to other DNA-targeting agents can arise from mutations in topoisomerase enzymes, preventing the drug from stabilizing the cleavable complex. mdpi.com

Alterations in Metabolic Pathways: Cancer cells can adapt their metabolic processes to survive chemotherapy. biomolther.org This includes changes in pathways that regulate cell death (apoptosis). For instance, the p53 tumor suppressor pathway is a key mediator of the cellular response to DNA damage. Low concentrations of actinomycin D have been shown to activate the p53 pathway, leading to apoptosis. oncotarget.comnih.gov Cells with mutations or deficiencies in the p53 pathway may therefore exhibit resistance to the apoptosis-inducing effects of the drug. nih.gov Furthermore, oncogenic mutations, such as in NPM1, can alter mitochondrial function, and actinomycin D has been shown to specifically target these "primed" mitochondria, suggesting that the baseline metabolic state of the cell can dictate its response to the drug. aacrjournals.org

Advanced Analytical and Methodological Approaches for Actinomycin K Research

Spectroscopic Techniques for Structural Analysis (e.g., NMR, LC-MS/MS, UV-Vis, IR)

A combination of spectroscopic methods is indispensable for the detailed structural characterization of actinomycin (B1170597) K and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the precise atomic connectivity and stereochemistry of actinomycin K. oup.commdpi.com NMR data provides insights into the amino acid composition and sequence of the pentapeptide lactone rings, as well as the structure of the phenoxazinone chromophore. nih.gov For instance, the presence of N-methyl valine is a characteristic feature observed in the NMR spectra of many actinomycins. oup.com Advanced NMR techniques, such as HMBC and ROESY, can establish long-range correlations and spatial proximities between atoms, which is critical for confirming the three-dimensional structure. hyphadiscovery.com

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is used for the identification and structural elucidation of this compound. brieflands.comresearchgate.net LC-MS provides the accurate molecular weight of the compound, which is a key piece of information for determining its molecular formula. mdpi.comnih.gov Tandem MS (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable information about the structure of the peptide chains and the chromophore. oup.com UPLC-MS/MS methods have been developed for the ultra-sensitive quantification of actinomycins in various biological matrices. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic phenoxazinone chromophore of this compound gives it a distinct UV-Vis absorption spectrum. scribd.com Typically, actinomycins exhibit a strong absorption maximum around 440-445 nm, which is responsible for their yellow-orange color. mdpi.combrieflands.com This property is often used for the initial detection and quantification of this compound during purification and in various assays. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the this compound molecule. scribd.com The IR spectrum will show characteristic absorption bands for functional groups such as primary amines, hydroxyls, alkenes, primary amides, and carbonyl groups, which are all components of the phenoxazone ring and the peptide lactones. nih.gov

Below is an interactive table summarizing the applications of these spectroscopic techniques in the study of actinomycins.

TechniqueApplication in Actinomycin ResearchKey Information Obtained
NMR Detailed structural elucidationAtomic connectivity, stereochemistry, amino acid sequence
LC-MS/MS Identification and structural analysisMolecular weight, fragmentation patterns for structural confirmation
UV-Vis Detection and quantificationPresence of the phenoxazinone chromophore, concentration measurement
IR Functional group identificationPresence of amines, amides, carbonyls, and other key functional groups

Chromatographic Methods for Purification and Quantification (e.g., HPLC)

Chromatographic techniques are essential for the isolation and purification of this compound from fermentation broths and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for both the purification and quantification of this compound. brieflands.com Reversed-phase HPLC, often using a C18 column, is commonly employed to separate this compound from other related actinomycins and impurities present in the crude extract. mdpi.com The purity of the isolated this compound can be verified by the presence of a single, sharp peak in the HPLC chromatogram. brieflands.com For preparative purposes, the fractions corresponding to the this compound peak are collected. nih.gov Quantitative analysis by HPLC relies on the integration of the peak area and comparison to a standard curve of known concentrations, often with detection at the characteristic UV absorbance maximum around 440 nm. acs.org Methods using ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry have been developed for highly sensitive quantification. mdpi.com

Purification of actinomycins often involves multiple chromatographic steps, starting with column chromatography using silica (B1680970) gel, followed by further purification using techniques like size-exclusion chromatography and preparative HPLC to achieve high purity. nih.gov

The following interactive table outlines the role of HPLC in this compound research.

HPLC ModeApplicationPurpose
Analytical HPLC Quantification and Purity AssessmentTo determine the concentration of this compound in a sample and to assess its purity.
Preparative HPLC PurificationTo isolate this compound from a mixture of compounds, yielding a highly pure sample for further studies. nih.gov

Cellular Assays for Mechanistic Investigations (e.g., DNA binding assays, RNA synthesis inhibition assays, reporter gene assays, flow cytometry)

A variety of cellular assays are employed to investigate the biological mechanisms through which this compound exerts its effects.

DNA Binding Assays: The primary mechanism of action of actinomycins is their ability to intercalate into DNA, particularly at G-C rich sequences. researchgate.net This binding can be studied using various in vitro assays. For example, the interaction of this compound with DNA can be monitored by changes in the DNA's melting temperature (Tm). nih.gov Binding of the drug stabilizes the DNA duplex, leading to an increase in its Tm. nih.gov Spectroscopic methods, such as UV-Vis and circular dichroism, can also be used to observe the changes that occur upon binding of this compound to DNA. acs.org

RNA Synthesis Inhibition Assays: As a consequence of its binding to DNA, this compound is a potent inhibitor of transcription, the process of synthesizing RNA from a DNA template. nih.govdrugbank.comresearchgate.net This inhibitory activity can be measured in both cell-free systems using purified RNA polymerase and in cellular assays. nih.gov In cellular assays, the rate of RNA synthesis can be quantified by measuring the incorporation of radiolabeled precursors, such as [3H]-uridine, into newly synthesized RNA. A reduction in the incorporation of the label in the presence of this compound indicates inhibition of RNA synthesis. nih.gov

Reporter Gene Assays: Reporter gene assays are valuable tools for studying the effect of this compound on the expression of specific genes. mdpi.com In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter of interest. mdpi.com By measuring the activity of the reporter protein, the effect of this compound on the activity of that specific promoter can be determined. acs.orgmdpi.com

Flow Cytometry: Flow cytometry is a versatile technique used to analyze the effects of this compound on cell populations. nih.gov It can be used to assess various cellular parameters, including cell cycle distribution, apoptosis, and cell viability. sci-hub.seoncotarget.comelifesciences.org For example, by staining cells with DNA-binding dyes like propidium (B1200493) iodide, flow cytometry can reveal if this compound causes cell cycle arrest at a particular phase. researchgate.net Apoptosis, or programmed cell death, induced by this compound can be detected using assays that measure annexin (B1180172) V binding or caspase activation. mdpi.com

This interactive table summarizes the applications of these cellular assays.

Assay TypePurposeKey Measurement
DNA Binding Assays To confirm the interaction of this compound with DNA.Change in DNA melting temperature (Tm), spectroscopic shifts. nih.govacs.org
RNA Synthesis Inhibition Assays To quantify the inhibition of transcription.Reduced incorporation of radiolabeled uridine (B1682114) into RNA. nih.gov
Reporter Gene Assays To study the effect on specific gene promoters.Changes in the expression level of a reporter protein. mdpi.commdpi.com
Flow Cytometry To analyze effects on cell cycle and apoptosis.Cell cycle distribution, percentage of apoptotic cells. oncotarget.comelifesciences.org

Computational Chemistry and In Silico Modeling (e.g., molecular docking, molecular dynamics simulations)

Computational approaches play a significant role in understanding the interactions of this compound at the molecular level and in guiding the design of new analogs. mdpi.comresearchgate.netkallipos.gr

Molecular Docking: This computational technique is used to predict the preferred binding orientation of this compound to its DNA target. researchgate.netnih.gov By modeling the interactions between the drug and the DNA, researchers can gain insights into the specific contacts that stabilize the complex. bioone.org Molecular docking studies can help to rationalize the observed sequence specificity of this compound binding and can be used to screen virtual libraries of actinomycin analogs for their potential to bind to DNA. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the this compound-DNA complex over time. csic.espreprints.org These simulations can reveal the flexibility of the complex and the stability of the interactions between the drug and the DNA. nih.govresearchgate.net By analyzing the trajectories from MD simulations, researchers can calculate binding free energies, which provide a quantitative measure of the affinity of this compound for its target. nih.gov MD simulations are also used to study the conformational changes that occur in both the drug and the DNA upon binding. csic.es

The following interactive table highlights the use of computational methods in this compound research.

Computational MethodApplicationInformation Gained
Molecular Docking Predicting binding mode to DNAPreferred binding orientation, key intermolecular interactions. nih.gov
Molecular Dynamics Simulations Studying the dynamic behavior of the drug-DNA complexStability of the complex, conformational changes, binding free energies. csic.espreprints.org

Genetic Engineering and Synthetic Biology Tools for Biosynthesis Pathway Manipulation

Advances in genetic engineering and synthetic biology have opened up new avenues for manipulating the biosynthetic pathway of this compound. nih.govmdpi.comescholarship.org

The biosynthesis of actinomycins is carried out by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). rsc.org The biosynthetic gene cluster for actinomycin contains the genes encoding these NRPS enzymes, as well as genes for the synthesis of the 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore precursor and other necessary functions. asm.orgnih.gov

Genetic Engineering: By modifying the genes in the actinomycin biosynthetic cluster, it is possible to alter the structure of the final product. nih.gov For example, genes encoding specific NRPS modules can be inactivated or replaced to incorporate different amino acids into the peptide chains, leading to the production of novel actinomycin analogs. biorxiv.org Overexpression of regulatory genes or precursor pathway genes can be used to increase the yield of this compound. publish.csiro.au

Synthetic Biology: Synthetic biology approaches involve the design and construction of new biological parts, devices, and systems. drugtargetreview.com In the context of this compound, this could involve assembling novel NRPS pathways in a heterologous host organism to produce a wider range of actinomycin derivatives. drugtargetreview.com This allows for the creation of "unnatural" natural products with potentially improved therapeutic properties. The use of CRISPR-Cas systems has also been explored for genome editing in actinomycetes to improve the production of natural products. publish.csiro.au

This interactive table summarizes the tools for biosynthetic pathway manipulation.

ApproachApplicationDesired Outcome
Genetic Engineering Modification of existing biosynthetic genes.Increased yield of this compound, production of novel analogs. nih.govpublish.csiro.au
Synthetic Biology Design and construction of new biosynthetic pathways.Generation of diverse actinomycin derivatives, production in heterologous hosts. biorxiv.orgdrugtargetreview.com

Ecological Role and Environmental Aspects of Actinomycin K Production

Role of Actinomycin (B1170597) K in Microbial Competition and Communication in Natural Habitats

In the complex microbial communities of their natural habitats, actinomycins, including actinomycin K, are believed to play a crucial role in both microbial competition and intercellular communication. Produced primarily by soil-dwelling bacteria of the genus Streptomyces, these compounds are recognized as secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. researchgate.net Their biosynthesis is often triggered by environmental cues, suggesting a functional role in adaptation and survival.

The most evident ecological function of this compound is its antimicrobial activity, which provides a significant competitive advantage to the producing organism. nih.gov In nutrient-limited environments, the ability to inhibit the growth of competing microorganisms is crucial for securing resources. nih.govuniversiteitleiden.nl Actinomycins, by virtue of their ability to intercalate into DNA and inhibit transcription, are potent inhibitors of a wide range of bacteria, particularly Gram-positive bacteria. tandfonline.comasm.org This antagonistic interaction helps the producing Streptomyces strain to establish and maintain its niche within the soil microbiome.

Biodiversity of this compound Producers in Varied Ecosystems

This compound is produced by various species of actinomycetes, a diverse group of Gram-positive bacteria renowned for their ability to synthesize a wide array of secondary metabolites. innoriginal.comekb.eg These microorganisms are ubiquitous in nature, thriving in a multitude of ecosystems, which contributes to the diversity of actinomycin-producing strains. innoriginal.comfrontiersin.org The primary producers of actinomycins belong to the genus Streptomyces. frontiersin.org

Soil Ecosystems: The most well-known habitat for actinomycin-producing bacteria is soil. innoriginal.comfrontiersin.org Terrestrial soils, with their rich organic matter and complex microbial communities, provide the ideal environment for Streptomyces species. nih.gov The diversity of these bacteria in soil is vast, and they play a critical role in the decomposition of organic material. researchgate.net The competitive nature of the soil environment is a likely evolutionary driver for the production of antibiotics like this compound. frontiersin.org Different soil types, from agricultural lands to forest soils, harbor distinct populations of actinomycetes, some of which are capable of producing this compound and its structural analogs. innoriginal.comfrontiersin.org The rhizosphere, the soil region immediately surrounding plant roots, is a particularly rich zone for actinomycetes due to the nutrient-rich exudates from the plant, fostering a high degree of microbial interaction and competition. frontiersin.orgnih.gov

Marine Ecosystems: Marine environments, including sediments and sponges, represent another significant and relatively untapped reservoir of actinomycete biodiversity. ekb.egmdpi.com Marine actinomycetes, including species of Streptomyces, have adapted to unique conditions of salinity, pressure, and temperature, leading to the evolution of novel metabolic capabilities. ekb.eg Strains of Streptomyces isolated from marine environments have been identified as producers of actinomycins. researchgate.netmdpi.com The intense competition for space and nutrients in marine habitats likely promotes the production of bioactive compounds as a survival strategy. tandfonline.com

Endophytic Environments: Endophytic actinomycetes, which live within the tissues of plants without causing disease, are a growing area of interest for the discovery of novel bioactive compounds. nih.gov These microorganisms can be isolated from various plant parts, including roots, stems, and leaves. nih.gov The symbiotic relationship between the endophytic actinomycete and its host plant can influence the production of secondary metabolites. nih.gov Endophytic Streptomyces species have been identified as producers of actinomycins, suggesting that this internal plant niche also supports the biosynthesis of these compounds. ekb.eg The production of antimicrobial compounds by endophytes may play a role in protecting the host plant from pathogens. nih.gov

Table 1: Biodiversity of Actinomycin-Producing Actinomycetes in Various Ecosystems

Ecosystem Description Key Genera Reference
Soil The primary and most studied habitat for actinomycetes, rich in organic matter and microbial diversity. Streptomyces innoriginal.comfrontiersin.org
Rhizosphere The nutrient-rich soil zone surrounding plant roots, characterized by intense microbial activity and competition. Streptomyces frontiersin.orgnih.gov
Marine Sediments The seafloor environment, offering unique conditions of salinity, pressure, and nutrient availability. Streptomyces, Micromonospora ekb.egmdpi.com
Marine Sponges Symbiotic associations with marine sponges, providing a unique and competitive microenvironment. Streptomyces, Salinispora ekb.egfrontiersin.org
Endophytic Living within the tissues of plants, forming a symbiotic relationship with the host. Streptomyces, Nocardia ekb.egnih.gov
Extreme Habitats Environments with harsh conditions such as deserts, caves, and hypersaline soils, forcing adaptation and unique metabolic pathways. Streptomyces, Beutenbergia ekb.egfrontiersin.org

Environmental Factors Influencing this compound Biosynthesis

The production of this compound, like many other secondary metabolites from Streptomyces, is not constitutive but is instead tightly regulated and significantly influenced by a variety of environmental factors. nih.govoup.com The biosynthesis of these complex molecules is often initiated in response to environmental stress or specific nutritional cues, typically during the stationary phase of growth when cell proliferation has slowed or ceased. nih.govscispace.com

Nutrient Availability: The composition of the growth medium, particularly the sources of carbon, nitrogen, and phosphate (B84403), plays a critical role in triggering actinomycin biosynthesis.

Carbon Catabolite Repression: The presence of readily metabolizable carbon sources, such as glucose, often represses the production of secondary metabolites. scispace.com Bacteria prioritize rapid growth on these preferred substrates, and the onset of antibiotic production frequently correlates with the depletion of the favored carbon source. scispace.com

Nitrogen Sources: The type and concentration of nitrogen sources also modulate actinomycin production. Specific amino acids can act as precursors for the peptide chains of actinomycin and can influence the final yield and composition of the actinomycin complex. iupac.org

Phosphate Limitation: Phosphate is an essential nutrient for primary metabolism and cell growth. Low concentrations of phosphate are a well-known trigger for the biosynthesis of many antibiotics in Streptomyces. scispace.com Phosphate concentrations above a certain threshold tend to stimulate growth at the expense of secondary metabolism. scispace.com

Physicochemical Factors:

Aeration: As aerobic organisms, Streptomyces require sufficient oxygen for both growth and the biosynthesis of secondary metabolites. The level of dissolved oxygen can impact the expression of regulatory genes involved in antibiotic production. frontiersin.org

Microbial Interactions:

Co-cultivation: The presence of other microorganisms can significantly impact the production of secondary metabolites. frontiersin.org In a competitive environment, co-cultivating a Streptomyces strain with other bacteria or fungi can induce the expression of "silent" biosynthetic gene clusters, leading to the production of novel compounds or increased yields of known ones, including actinomycins. frontiersin.org This phenomenon is thought to mimic the natural microbial interactions and competition that occur in the soil. frontiersin.org

The intricate regulation of this compound biosynthesis by these environmental factors highlights its ecological role as an adaptive trait, enabling the producing organism to respond effectively to the challenges and opportunities within its complex natural habitat. nih.gov

Actinomycin K As a Research Tool

Applications in Molecular Biology for Transcription Inhibition Studies

Actinomycin (B1170597) K, often used interchangeably with its close analog actinomycin D in research literature, is a potent inhibitor of transcription. nih.gov Its primary mechanism of action involves the intercalation of its phenoxazone ring into double-stranded DNA, specifically at GpC (guanine-cytosine) sequences. researchgate.netnih.gov This binding event physically obstructs the progression of RNA polymerases along the DNA template, thereby preventing the elongation of RNA chains. researchgate.netpnas.orgabmgood.com

The inhibitory effect of actinomycins is concentration-dependent, with different RNA polymerases exhibiting varying sensitivities. Transcription by RNA polymerase I, responsible for ribosomal RNA (rRNA) synthesis, is the most sensitive. nih.gov This selectivity allows researchers to dissect the roles of different types of RNA in cellular processes. By using low concentrations of actinomycin, scientists can preferentially inhibit rRNA synthesis while leaving the synthesis of messenger RNA (mRNA) and other RNAs largely unaffected. researchgate.net

This characteristic makes actinomycin K an invaluable tool for studying mRNA stability and turnover. nih.gov By halting transcription, researchers can monitor the decay rates of existing mRNA molecules, providing insights into post-transcriptional gene regulation. nih.gov Furthermore, its ability to arrest transcription is utilized to synchronize cell populations in certain phases of the cell cycle for experimental studies.

Key Research Findings on Actinomycin in Transcription Inhibition:

Research FindingDescriptionReference(s)
Mechanism of Inhibition Intercalates into DNA at GpC sites, blocking RNA polymerase elongation. researchgate.netnih.govpnas.org
Selective Inhibition RNA polymerase I is most sensitive, allowing for differential inhibition of rRNA synthesis. nih.gov
mRNA Decay Studies Used to halt transcription to measure the half-lives of specific mRNA transcripts. nih.gov
Transcriptional Mapping Has been used as an agent to map transcriptional units. nih.gov

Use as a DNA Stain and Marker in Microscopy and Flow Cytometry

The high affinity of actinomycins for GC-rich regions of DNA makes them effective as DNA stains in various cytological applications. wikipedia.org While actinomycin D and its fluorescent derivative, 7-aminoactinomycin D (7-AAD), are more commonly cited for this purpose, the underlying principle of DNA binding is shared across the actinomycin family, including this compound.

In microscopy, these compounds can be used to visualize the distribution of DNA within cells and chromosomes. Their preference for GC-rich areas can lead to specific banding patterns on chromosomes, aiding in their identification and analysis. sigmaaldrich.com

In flow cytometry, fluorescent derivatives like 7-AAD are widely used to assess cell viability and apoptosis. wikipedia.org 7-AAD is a membrane-impermeant dye that can only enter cells with compromised plasma membranes, a characteristic of late apoptotic or necrotic cells. Once inside, it binds to DNA, and its fluorescence can be detected by a flow cytometer. This allows for the differentiation and quantification of live, apoptotic, and dead cells within a population. wikipedia.org

Applications of Actinomycin Derivatives as DNA Stains:

ApplicationTechniquePrincipleReference(s)
DNA Visualization Fluorescence MicroscopyBinds to GC-rich regions of DNA, allowing visualization of the nucleus and chromosomes.
Apoptosis Detection Flow CytometryFluorescent derivatives like 7-AAD enter membrane-compromised cells and bind to DNA, distinguishing them from live cells. wikipedia.org
Chromosome Banding CytogeneticsPreferential binding to GC-rich regions can produce specific banding patterns on chromosomes. sigmaaldrich.com

Probe for Investigating Nucleic Acid-Drug Interactions

The well-characterized binding mode of this compound to DNA makes it an excellent probe for studying the principles of nucleic acid-drug interactions. Its planar phenoxazone ring intercalates between DNA base pairs, while its two cyclic pentapeptide side chains reside in the minor groove. nih.govnih.gov This specific interaction, particularly the hydrogen bonds formed between the threonine residues in the peptide rings and guanine (B1146940) bases, provides a model system for understanding sequence-specific DNA recognition by small molecules. plos.org

Researchers utilize this compound to investigate how other drugs or proteins interact with DNA. For instance, it can be used in competitive binding assays to determine if a novel compound binds to the same sites on the DNA as this compound. Changes in the spectroscopic properties of this compound upon binding to DNA, such as alterations in its absorption or fluorescence spectra, can be monitored to study the kinetics and thermodynamics of these interactions. nih.gov

Furthermore, studies on this compound's interaction with non-canonical DNA structures, such as G-quadruplexes found in promoter regions of oncogenes, have provided new insights into its anticancer mechanisms. acs.org This research helps in the rational design of new therapeutic agents that can target specific DNA sequences or structures.

Tool for Studying Cell Cycle Progression and Apoptosis in Experimental Systems

This compound is a valuable tool for investigating fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). rpicorp.com By inhibiting transcription, this compound can arrest cells at specific checkpoints in the cell cycle. This allows researchers to study the molecular events that govern cell cycle transitions.

The induction of apoptosis by this compound is a key area of study. At cytotoxic concentrations, the widespread inhibition of transcription leads to the stabilization of the tumor suppressor protein p53. oncotarget.com This occurs because the synthesis of MDM2, a protein that targets p53 for degradation, is blocked. The resulting increase in p53 levels triggers the apoptotic cascade. oncotarget.com This mechanism makes this compound a useful tool for elucidating the complex signaling pathways that control apoptosis and for identifying potential targets for cancer therapy. sigmaaldrich.com

Future Research Directions and Open Questions in Actinomycin K Science

Elucidating Novel Biosynthetic Enzymes and Pathways

The biosynthesis of actinomycins is a complex process initiated with tryptophan, which is converted into the key building block 4-methyl-3-hydroxyanthranilic acid (4-MHA). rsc.org This precursor is then assembled with five amino acids by non-ribosomal peptide synthetases (NRPS) to form the pentapeptide precursor. rsc.org While the general pathway is understood, the specific enzymes and their intricate interactions, particularly in the biosynthesis of actinomycin (B1170597) K, are not fully elucidated.

Recent genome mining of Streptomyces species has revealed putative actinomycin biosynthetic gene clusters (BGCs) that contain genes for enzymes like zinc-dependent alcohol dehydrogenase, SDR family oxidoreductase, and unique methyltransferases. researchgate.net The discovery of shunt products, such as actinrhater A and B, from the early stages of actinomycin D biosynthesis suggests the existence of mysterious and previously unknown enzymatic steps. researchgate.net Future research will focus on identifying and characterizing these novel enzymes. Understanding their specific roles will not only complete our knowledge of actinomycin K biosynthesis but also provide new targets for genetic engineering to create novel analogs. rsc.orgresearchgate.net

Discovery and Characterization of Unexplored this compound Analogs

The actinomycin family is known for its diversity, with over 40 reported analogues. rsc.org These natural variations, often arising from the substitution of amino acids in the peptide chains, can lead to significant differences in biological activity. researchgate.net For example, actinomycins C2 and C3 differ from C1 by the replacement of D-valine with D-alloisoleucine. researchgate.net

The "one strain–many compounds" (OSMAC) approach, which involves cultivating a single microbial strain under various conditions, has proven effective in inducing the production of novel secondary metabolites. nih.gov This strategy, combined with advanced analytical techniques like multivariate data analysis and molecular networking, has led to the discovery of new actinomycin analogues, such as actinomycin L1 and L2. biorxiv.orgresearchgate.netresearchgate.net Future efforts will likely employ these and other innovative screening methods to explore the vast, untapped chemical space of actinomycins. The characterization of these new analogs, including their unique structural features and biological properties, could lead to the identification of compounds with improved therapeutic indices. biorxiv.org

Detailed Mechanistic Insights into Selective Biological Activities

Actinomycins, including actinomycin D, are known to exert their cytotoxic effects by intercalating into DNA, primarily at GpC-rich sequences, thereby inhibiting RNA synthesis. nih.govfrontiersin.org However, the precise molecular interactions that dictate the selective biological activities of different actinomycin analogs, such as this compound, remain a subject of intense investigation.

Studies have shown that actinomycin D can also bind to atypical DNA sequences and that the surrounding base sequence significantly influences the thermodynamics of binding. rsc.org Furthermore, some research suggests that actinomycin D's anticancer activity may also involve interactions with G-quadruplex structures in oncogene promoters, leading to the repression of gene expression. acs.org Future research will need to employ a combination of biophysical techniques, structural biology, and cellular assays to dissect the subtle yet critical differences in how various this compound analogs interact with their cellular targets. rsc.orgoup.com Elucidating these detailed mechanisms will be crucial for understanding their selective toxicities and for the rational design of more targeted therapies. marshall.edu

Addressing Mechanisms of Acquired Resistance at the Molecular Level

A significant challenge in cancer chemotherapy is the development of drug resistance. scispace.com For actinomycins, resistance can arise through various mechanisms. One well-studied mechanism is the increased expression of multidrug resistance (MDR) genes, such as MDR1 (also known as ABCB1), which encodes the P-glycoprotein (P-gp) efflux pump that actively removes the drug from cancer cells. frontiersin.org

Other potential mechanisms of acquired resistance include mutations in the drug's target, alterations in DNA repair pathways, and changes in cellular metabolism. researchgate.netmdpi.com For instance, resistance to the antifolate methotrexate (B535133) can be caused by increased levels of its target enzyme, dihydrofolate reductase (DHFR), or by impaired drug transport into the cell. scispace.com Understanding the specific molecular changes that lead to resistance to this compound is a critical area for future research. This knowledge will be essential for developing strategies to overcome resistance, such as the use of combination therapies with resistance modulators or the design of analogs that are less susceptible to resistance mechanisms. researchgate.net

Leveraging Synthetic Biology for Enhanced Production or Rational Design of Analogs

Synthetic biology offers powerful tools to overcome the challenges of low production titers and to rationally design novel bioactive compounds. frontiersin.org Techniques such as pathway refactoring, which involves redesigning biosynthetic gene clusters for expression in versatile surrogate hosts, can lead to significantly enhanced production of natural products. frontiersin.org

Metabolic engineering strategies are being employed to increase the production of actinomycin precursors like actinocin (B1199408) by optimizing metabolic fluxes and enhancing the supply of necessary cofactors. biorxiv.org Furthermore, the modular nature of polyketide synthases and non-ribosomal peptide synthetases allows for the recombination of enzyme modules to generate libraries of novel compounds. drugtargetreview.com Future research in this area will focus on applying these advanced synthetic biology approaches to the this compound biosynthetic pathway. This could involve the heterologous expression of the gene cluster in an optimized host, the engineering of precursor pathways for increased yield, and the combinatorial biosynthesis of new analogs with potentially improved therapeutic properties. drugtargetreview.comresearchgate.net

Expanding the Scope of Research Applications as Biochemical Probes

Beyond their therapeutic potential, actinomycins serve as valuable tools in biochemistry and molecular biology. nih.gov 7-Aminoactinomycin D (7-AAD), a fluorescent analog, is widely used as a probe for DNA analysis, chromosome structure and function, and to distinguish between live, apoptotic, and necrotic cells in flow cytometry. merckmillipore.com The ability of actinomycin D to specifically intercalate into DNA makes it a useful inhibitor of transcription for studying gene regulation and other cellular processes. mdpi.com

Future research could focus on developing new this compound-based probes with tailored properties. This might include analogs with different fluorescent characteristics, photo-reactive groups for cross-linking studies, or altered DNA sequence specificity to probe different genomic regions. merckmillipore.com The development of such sophisticated biochemical probes would provide researchers with powerful new tools to investigate fundamental biological questions.

Q & A

Q. Advanced Research Focus

  • Automated Dose-Response Curves : Use robotic liquid handlers to test concentration gradients .
  • 3D Tumor Spheroids : Evaluate penetration efficacy via confocal microscopy .
  • Transcriptomic Profiling : RNA-seq to identify gene expression changes post-treatment .

What under-researched areas exist regarding this compound’s mechanisms of antibiotic resistance in pathogens?

Q. Literature Gap Focus

  • Efflux Pump Inhibition : Screen for synergistic effects with efflux inhibitors (e.g., verapamil) using checkerboard assays .
  • CRISPR-Cas9 Knockouts : Target resistance genes (e.g., rpoB mutations) in Mycobacterium tuberculosis .
  • Proteomic Studies : LC-MS/MS to map bacterial protein expression changes under this compound stress .

What standards should guide data presentation for this compound in peer-reviewed publications?

Q. Methodological Rigor Focus

  • MIAME Compliance : Deposit raw transcriptomic data in repositories like GEO .
  • Dose-Response Transparency : Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Structural Validation : Include NMR spectra and crystallographic data (if available) .

How can computational modeling predict this compound’s interactions with novel DNA targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding to G-quadruplex structures .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • QSAR Models : Train algorithms on existing cytotoxicity data to predict activity against untested cell lines .

What protocols ensure reproducibility when replicating this compound’s antitumor effects in independent labs?

Q. Reproducibility Focus

  • Positive Controls : Include doxorubicin as a reference compound in cytotoxicity assays .
  • Detailed SOPs : Document fermentation conditions (e.g., agitation speed, aeration) .
  • Blinded Analysis : Independent validation of tumor volume measurements in xenograft models .

What biosafety guidelines are critical for handling this compound in laboratory settings?

Q. Safety Focus

  • Containment : Use biosafety cabinets (BSC-II) for powder handling .
  • Waste Disposal : Inactivate solutions with 10% sodium hypochlorite before disposal .
  • Exposure Monitoring : Regular air sampling and PPE audits .

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